molecular formula C22H27FN4O B6939543 N-(1-cyclohexylpiperidin-4-yl)-2-fluoro-4-pyrimidin-5-ylbenzamide

N-(1-cyclohexylpiperidin-4-yl)-2-fluoro-4-pyrimidin-5-ylbenzamide

Cat. No.: B6939543
M. Wt: 382.5 g/mol
InChI Key: ZSVZFWSVCVTENR-UHFFFAOYSA-N
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Description

N-(1-cyclohexylpiperidin-4-yl)-2-fluoro-4-pyrimidin-5-ylbenzamide is a complex organic compound that features a piperidine ring, a pyrimidine ring, and a benzamide moiety

Properties

IUPAC Name

N-(1-cyclohexylpiperidin-4-yl)-2-fluoro-4-pyrimidin-5-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27FN4O/c23-21-12-16(17-13-24-15-25-14-17)6-7-20(21)22(28)26-18-8-10-27(11-9-18)19-4-2-1-3-5-19/h6-7,12-15,18-19H,1-5,8-11H2,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSVZFWSVCVTENR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2CCC(CC2)NC(=O)C3=C(C=C(C=C3)C4=CN=CN=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyclohexylpiperidin-4-yl)-2-fluoro-4-pyrimidin-5-ylbenzamide typically involves multiple steps, starting with the preparation of the piperidine and pyrimidine intermediatesThe final step often involves the coupling of the pyrimidine intermediate with a benzamide derivative under conditions such as palladium-catalyzed cross-coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of robust catalysts to ensure high yields and purity .

Chemical Reactions Analysis

Types of Reactions

N-(1-cyclohexylpiperidin-4-yl)-2-fluoro-4-pyrimidin-5-ylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces the corresponding amines or alcohols .

Scientific Research Applications

N-(1-cyclohexylpiperidin-4-yl)-2-fluoro-4-pyrimidin-5-ylbenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(1-cyclohexylpiperidin-4-yl)-2-fluoro-4-pyrimidin-5-ylbenzamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1-cyclohexylpiperidin-4-yl)-2-fluoro-4-pyrimidin-5-ylbenzamide is unique due to the combination of its structural features, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

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